methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Description

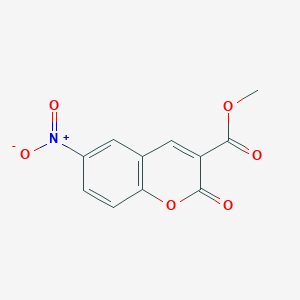

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a nitro group at the 6-position and a methyl ester at the 3-position of the chromene backbone. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitro substituent in this compound enhances its electron-withdrawing effects, influencing both its chemical reactivity and intermolecular interactions.

Properties

IUPAC Name |

methyl 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6/c1-17-10(13)8-5-6-4-7(12(15)16)2-3-9(6)18-11(8)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSEQDWXKMNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351072 | |

| Record name | methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91059-67-5 | |

| Record name | methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Methyl 2-Nitrophenylacetic Acid

One of the primary methods for synthesizing this compound involves the following reaction:

Reagents :

- Methyl 2-nitrophenylacetic acid

- Formaldehyde

- Tetrabutylammonium iodide

- Potassium carbonate

- Toluene as a solvent

-

- The methyl 2-nitrophenylacetic acid is reacted with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene.

- The reaction is typically conducted under reflux conditions to facilitate the formation of the chromene structure.

-

- The product is purified through recrystallization or column chromatography to achieve high purity levels.

This method has been documented to yield satisfactory amounts of the target compound with good reproducibility.

Three-Component Reaction

Another innovative approach involves a three-component reaction that utilizes ultrasonic irradiation:

Reagents :

- Acetylcoumarin

- Thiosemicarbazide

- Chitosan as a catalyst

- Dioxane as a solvent

-

- A mixture of acetylcoumarin, thiosemicarbazide, and chitosan is prepared in dioxane.

- The solution is subjected to ultrasonic irradiation at 50°C for 20–60 minutes, which accelerates the reaction.

- After completion, the product is filtered, washed with ethanol, and recrystallized from dimethylformamide.

Yield :

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the two prominent preparation methods discussed:

| Method | Key Reagents | Conditions | Yield Potential | Notes |

|---|---|---|---|---|

| Reaction of Methyl 2-Nitrophenylacetic Acid | Methyl 2-nitrophenylacetic acid, formaldehyde, tetrabutylammonium iodide | Reflux in toluene | High | Traditional method; well-documented |

| Three-Component Reaction | Acetylcoumarin, thiosemicarbazide, chitosan | Ultrasonic irradiation | Promising | Innovative; environmentally friendly |

Chemical Reactions Analysis

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the chromene ring significantly impacts melting points, solubility, and electronic properties. Key comparisons include:

Key Observations :

- Nitro and chloro substituents increase molecular weight and likely elevate melting points compared to methyl or methoxy groups.

- The nitro group’s strong electron-withdrawing nature enhances electrophilic reactivity, making the compound more suitable for nucleophilic substitution or condensation reactions .

Benzo[f]chromene Derivatives

- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid () features a fused naphthalene system, resulting in extended conjugation and a higher melting point (235°C) compared to simpler coumarins. Its synthesis via Meldrum’s acid and aldehydes achieves a 93.1% yield, suggesting scalability for nitro-substituted variants .

Halogenated Analogues

- Methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (CAS 91058-98-9) shares structural similarity but replaces nitro with chlorine.

Biological Activity

Methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene family, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₁H₇NO₆

CAS Number: 91059-67-5

Melting Point: 212-214 °C

The synthesis of this compound typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This approach yields a compound characterized by a nitro group which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects such as apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:

- Staphylococcus aureus: Exhibited moderate antibacterial activity at concentrations around 100 μg/mL.

- Escherichia coli: Showed moderate activity at similar concentrations.

- Candida albicans: Demonstrated excellent activity at 125 μg/mL compared to standard drugs like griseofulvin .

This compound's efficacy against fungal strains and bacteria suggests its potential as a therapeutic agent in treating infections.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown:

- Cytotoxicity: The compound has been reported to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells, with IC50 values indicating significant potency .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 1.54 | Cell cycle arrest |

| HeLa | 2.41 | Activation of caspase pathways |

These findings suggest that this compound may act as a promising lead compound for further development into anticancer therapies.

Case Studies

- Inhibition of Phospholipase A2: A study demonstrated that this compound irreversibly inhibits phospholipase A2 from Crotalus durissus ruruima venom, with an IC50 value of 3.1 ± 0.06 nmol. This inhibition could contribute to its anti-inflammatory properties .

- Comparative Studies with Other Compounds: Research comparing this compound with other chromene derivatives revealed that while it shares structural similarities, its specific nitro and ester groups confer unique biological properties that enhance its efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via condensation reactions, such as the Pechmann or Knoevenagel condensation. Key steps include nitration of precursor coumarins and esterification. Optimization involves adjusting catalysts (e.g., H₂SO₄ for nitration), temperature control (e.g., 198–199.5°C for melting point stability), and solvent selection (anhydrous dichloromethane for acylations). Purification via recrystallization (e.g., using Et₂O) improves yield and purity .

Q. How are spectral techniques (NMR, HRMS) applied to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using coupling patterns and solvent references (e.g., CDCl₃ at 7.26 ppm for ¹H). For example, aromatic protons in derivatives appear at δ 6.46–8.88 ppm, with nitro groups causing deshielding .

- HRMS : Confirm molecular weight (e.g., theoretical m/z 409.1274 vs. observed 409.1271 for OXE-J derivatives) and fragmentation patterns .

Q. What are the critical physical-chemical properties influencing experimental handling?

- Answer : Key properties include melting point (198–199.5°C), density (1.453 g/cm³), and solubility in polar aprotic solvents (e.g., DCM, DMSO). Hygroscopicity and thermal stability (boiling point ~461.7°C) necessitate inert-atmosphere storage and controlled heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer : Discrepancies arise from solvent effects, concentration, or tautomerism. Use deuterated solvents for consistency, and compare with computational predictions (DFT calculations). For example, oxime derivatives (OXE-J) show distinct shifts for nitrobenzoyl groups (δ 8.79 ppm) due to electron-withdrawing effects .

Q. What strategies validate the environmental fate of this compound in ecological risk assessments?

- Answer : Apply the INCHEMBIOL framework:

- Abiotic studies : Measure hydrolysis rates (pH-dependent) and photodegradation using UV-Vis spectroscopy.

- Biotic studies : Assess microbial degradation via LC-MS/MS and ecotoxicity in model organisms (e.g., Daphnia magna) .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : Use kinetic isotope effects (KIEs) and Hammett plots to probe transition states. For example, oxime formation (OXE-J) involves nucleophilic attack by hydroxylamine, with rate dependence on electron-withdrawing substituents (σ⁺ values) .

Q. What experimental designs minimize bias in comparative studies of biological activity (e.g., antimicrobial assays)?

- Answer : Implement randomized block designs with split-split plots:

- Plots : Compound concentrations.

- Subplots : Microbial strains.

- Sub-subplots : Replicates (n=4–5) with standardized inoculum sizes. Include positive/negative controls (e.g., ampicillin, DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.